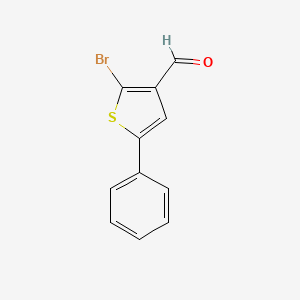

2-Bromo-5-phenylthiophene-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-phenylthiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-11-9(7-13)6-10(14-11)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNQXYOKWBKBCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Phenylthiophene 3 Carbaldehyde and Its Analogs

Foundational Synthetic Routes to Bromo- and Phenyl-Substituted Thiophenes

The synthesis of substituted thiophenes often begins with the preparation of simpler bromo- and phenyl-substituted precursors. Bromothiophenes are crucial intermediates, with various methods available for their synthesis depending on the desired isomer. For instance, 3-bromothiophene (B43185) can be prepared by reducing 2,3,5-tribromothiophene, which itself is synthesized by the direct bromination of thiophene (B33073). orgsyn.orggoogle.com This method involves the removal of the α-bromine atoms, which are more reactive. orgsyn.org Reagents like N-bromosuccinimide (NBS) are commonly used for the selective bromination of thiophene rings, often in solvents like acetic acid or chloroform (B151607). jcu.edu.au

The introduction of a phenyl group onto a thiophene ring is frequently accomplished through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a particularly powerful tool for this transformation. jcu.edu.aumdpi.com This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov For example, phenyl-substituted thiophenes can be prepared in high yields by reacting a bromothiophene with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. jcu.edu.auyoutube.com

Direct Functionalization Strategies for Thiophene-3-carbaldehyde Scaffolds

An alternative approach involves starting with a thiophene-3-carbaldehyde core and introducing the bromo and phenyl substituents directly onto this scaffold. This requires careful control of regioselectivity to ensure the functional groups are added at the correct C2 and C5 positions.

Regioselective bromination is critical for the synthesis of specifically substituted thiophenes. The choice of brominating agent and reaction conditions dictates the position of bromination. For electron-rich aromatic systems like thiophene, reagents such as N-bromosuccinimide (NBS) are effective. jcu.edu.au The directing effects of existing substituents on the thiophene ring play a significant role. An aldehyde group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, bromination can still be achieved, and the precise conditions will influence whether the bromine adds to the C2 or C5 position. For some heterocyclic systems, treatment with bromine in acetic acid can lead to regioselective dibromination. rsc.org In other cases, catalytic systems involving hypervalent iodine(III) reagents have been developed for the efficient and regioselective monobromination of electron-rich aromatic compounds under mild conditions. organic-chemistry.org

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, including the arylation of heterocycles. mdpi.comresearchgate.net This reaction typically involves a palladium(0) catalyst, a base, and a solvent to couple an organohalide with an organoboron reagent. libretexts.org To synthesize a 5-phenylthiophene carbaldehyde derivative, a 5-bromothiophene carbaldehyde can be coupled with phenylboronic acid. nih.gov The success of the reaction often depends on the careful selection of the catalyst, ligands, and base.

Key components of the Suzuki-Miyaura reaction include:

Palladium Catalyst: Precursors like Pd(PPh₃)₄ or Pd(OAc)₂ are commonly used. researchgate.netlibretexts.org

Ligands: Phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy₃) or triphenylphosphine (B44618) (PPh₃) are often employed to stabilize the palladium catalyst and facilitate the reaction. jcu.edu.au

Base: A base, such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step of the catalytic cycle. jcu.edu.aunih.gov

Solvent: The reaction is often carried out in a mixture of an organic solvent (like toluene (B28343), 1,4-dioxane (B91453), or THF) and water. jcu.edu.aunih.gov

The table below summarizes typical conditions for Suzuki-Miyaura reactions involving thiophene substrates.

| Thiophene Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(0) catalyst (5 mol%) | K₃PO₄ | Toluene/Water (4:1) | Good | nih.gov |

| 2-Bromothiophene | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Not specified | researchgate.net |

| 2,5-Dibromothiophene (B18171) | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | Up to 90% | nih.gov |

| 5-Bromothiophene-2-sulfonamide | Aryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Solvent/H₂O (4:1) | Not specified | researchgate.net |

Convergent and Divergent Synthesis of 2-Bromo-5-phenylthiophene-3-carbaldehyde

The synthesis of the target molecule can be approached in a convergent manner, where different functionalized fragments are combined late in the synthesis, or divergently, where a common intermediate is used to create a variety of related structures.

A common and logical strategy for synthesizing this compound is through a sequential, multi-step process. youtube.com This involves the stepwise introduction of the required functional groups onto the thiophene ring. One potential pathway could involve the palladium-catalyzed 1,4-migration associated with direct arylation, which allows for the functionalization of thienyl β-positions. rsc.org

A plausible sequential route is:

Formylation: Introduction of the aldehyde group at the 3-position of a suitable thiophene precursor, often via a Vilsmeier-Haack reaction using reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). rsc.org

Bromination: Regioselective introduction of a bromine atom at the C2 position.

Phenylation: A Suzuki-Miyaura cross-coupling reaction to install the phenyl group at the C5 position.

Alternatively, the sequence of events can be altered. For instance, a chemo- and regioselective Br/Li exchange reaction on a dibrominated thiophene can be used to introduce substituents. mdpi.com A synthesis could start with 3,5-dibromothiophene, selectively introduce a protected methyl group at C2, followed by a selective Br/Li exchange at the C5 position to add a propyl group, and then a final Br/Li exchange at the C3 position followed by quenching with DMF to install the aldehyde. mdpi.com This highlights how a sequential assembly provides flexibility in constructing the target molecule.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer an efficient and atom-economical alternative to sequential processes. mdpi.com For substituted thiophenes, tandem reactions have been developed. For example, an efficient route to 2,3,5-trisubstituted thiophenes has been developed from bromoenynes through a tandem C-S coupling/heterocyclization reaction. acs.org While a specific one-pot procedure for this compound is not prominently documented, the principles of such transformations could be applied. This might involve a domino reaction sequence where the thiophene ring is formed and functionalized concurrently or in a rapid sequence of catalytic cycles.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound focuses on enhancing the sustainability of its constituent reactions. The proposed two-step synthesis, involving a palladium-catalyzed Suzuki coupling and a Vilsmeier-Haack formylation, offers clear areas for green innovation. The Suzuki-Miyaura reaction is favored for its high tolerance of functional groups and often mild reaction conditions. nih.gov However, a significant focus in making this step greener is the development of highly active and recyclable catalysts to minimize the use of precious metals like palladium. mdpi.comacs.org

Catalyst Development for Efficient Synthesis

The efficiency and sustainability of synthesizing the 2-bromo-5-phenylthiophene (B1272747) precursor via the Suzuki-Miyaura reaction are critically dependent on catalyst design. Palladium catalysts are standard for this transformation, but research has progressively aimed at reducing catalyst loading, increasing turnover numbers (TON) and turnover frequencies (TOF), and enabling catalyst recycling. mdpi.comrsc.org

Early iterations of this reaction often used homogeneous catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govmdpi.com While effective, these catalysts can be sensitive, require higher loadings, and are difficult to separate from the product, leading to potential contamination and loss of the expensive metal. mdpi.com

Modern catalyst development has focused on creating robust, highly active, and recyclable systems. These include:

Heterogeneous Catalysts: Supporting palladium on solid materials like zeolites, carbon nanotubes, or polymers (e.g., chitosan) allows for easy separation of the catalyst from the reaction mixture by filtration. mdpi.comnih.gov This simplifies purification and allows the catalyst to be reused over multiple cycles, significantly lowering costs and waste. mdpi.com For instance, a chitosan-supported palladium(II) complex has demonstrated high activity in aqueous media under microwave conditions and could be reused for five consecutive runs with minimal loss of activity. nih.gov

Magnetic Nanoparticles: Immobilizing palladium on magnetic nanoparticles, such as iron(II,III) oxide (Fe₃O₄), offers another advanced method for catalyst recovery. mdpi.com The catalyst can be easily removed from the reaction vessel using an external magnet. One such catalyst supported on dioxime-functionalized Fe₃O₄ nanoparticles demonstrated exceptional performance, with very short reaction times and a TOF exceeding 50,000. mdpi.com

Water-Soluble Catalysts: Designing ligands that render the palladium complex soluble in water allows the reaction to be performed in environmentally benign aqueous media. rsc.org The product, being organic, can often be easily separated, and the aqueous catalyst solution can be recycled. rsc.org A supramolecular approach using a palladium complex and a cyclodextrin (B1172386) derivative has shown high activity in water and could be recycled multiple times. rsc.org

The following table summarizes the performance of various palladium catalysts in Suzuki cross-coupling reactions relevant to thiophene synthesis, illustrating the progression towards higher efficiency.

| Catalyst System | Substrates | Catalyst Loading (mol%) | Solvent/Base | Conditions | Yield (%) | TON/TOF | Citation |

|---|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene + Arylboronic acid | Not specified | K₃PO₄ / 1,4-Dioxane/H₂O | 90 °C | Moderate to good | N/A | nih.gov |

| Pd(II) on dioxime-Fe₃O₄ | Aryl halides + Phenylboronic acid | Not specified | Not specified | Not specified | High | TOF > 50,000 | mdpi.com |

| Chitosan-supported Pd(II) | Aryl halides + Phenylboronic acid | 5.1 x 10⁻³ | NaHCO₃ / EtOH/H₂O | 80 °C, 10 min (MW) | 97 | TOF = 114,114 h⁻¹ | nih.gov |

| Pd on mordenite (B1173385) (zeolite) | 1-iodo-4-methoxybenzene + Phenylboronic acid | Not specified | Not specified | Not specified | 90% (after 5 cycles) | N/A | mdpi.com |

| Ligand-free Pd(OAc)₂ | Aryl halides + Thiophene boronic acids | 0.02 | K₂CO₃ / Dioxane/H₂O | 100 °C, 12 h | High | N/A | rsc.org |

Solvent Selection and Waste Minimization in Thiophene Synthesis

Solvent choice and waste minimization strategies are central pillars of green chemistry, directly impacting the environmental footprint of the synthesis of this compound.

Solvent Selection

The Suzuki-Miyaura reaction is known for its tolerance to a wide range of solvents, which has facilitated a shift away from hazardous options. nih.gov While traditional solvents like toluene and 1,4-dioxane are effective, greener alternatives are now preferred. nih.govrsc.org

Aqueous Media: Water is an ideal green solvent due to its safety, availability, and low environmental impact. rsc.org Reactions are often performed in water mixed with a co-solvent like ethanol to improve the solubility of organic substrates. nih.gov Studies have shown that aqueous systems can lead to excellent yields, sometimes superior to anhydrous conditions for heterocyclic substrates. rsc.org

Renewable Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) from corncobs or cyclopentyl methyl ether (CPME), are becoming popular replacements for petroleum-derived ethers like THF and 1,4-dioxane. sigmaaldrich.com They often have better safety profiles, such as a lower tendency to form peroxides. sigmaaldrich.com

The Vilsmeier-Haack reaction is more constrained in its solvent choice. N,N-dimethylformamide (DMF) is often used as both the solvent and a reagent. organic-chemistry.orgyoutube.com However, DMF is classified as a substance of very high concern due to its reproductive toxicity. nih.gov In some cases, other high-boiling-point solvents like dichlorobenzene are used, which also pose environmental risks. numberanalytics.com Minimizing or replacing these solvents is a key challenge in greening this transformation.

The table below illustrates the effect of solvent choice on the efficiency of Suzuki-Miyaura reactions.

| Reaction | Solvent | Base | Yield (%) | Citation |

|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acid | Toluene | K₃PO₄ | 40 | mdpi.com |

| Acetonitrile | K₃PO₄ | 36 | mdpi.com | |

| 1,4-Dioxane | K₃PO₄ | 60 | mdpi.com | |

| 2,5-dibromothiophene + Isopropenylboronic acid pinacol ester | Toluene | K₂CO₃ | ~60 | rsc.org |

| 1,4-Dioxane | K₂CO₃ | ~80 | rsc.org |

Waste Minimization

Minimizing waste involves a multi-faceted approach targeting reactants, catalysts, and solvents.

Catalyst Recycling: As detailed in section 2.4.1, the use of heterogeneous or recoverable homogeneous catalysts is paramount. It prevents the loss of precious palladium and avoids the generation of metal-contaminated waste streams. mdpi.comacs.org

Atom Economy: The Suzuki reaction itself is not perfectly atom-economical due to the formation of boronic acid by-products. However, it is generally more favorable than older coupling methods. The Vilsmeier-Haack reaction has poor atom economy, as the phosphorus oxychloride is converted into phosphoric acid or its salts during workup, generating a large amount of inorganic waste relative to the desired product. numberanalytics.com

Alternative Reagents: A key area for waste reduction is finding greener alternatives to the hazardous reagents used in the Vilsmeier-Haack reaction. numberanalytics.com Research into alternative, milder formylating agents or catalytic methods that avoid the use of POCl₃ is crucial for improving the sustainability of this step. mun.ca For example, some nitration reactions have been successfully carried out using Vilsmeier-Haack reagents in conjunction with KNO₃, suggesting the potential for these reagents to be adapted for other transformations under milder conditions. semanticscholar.org The ultimate goal is to replace stoichiometric, hazardous reagents with catalytic, benign alternatives. mun.ca

By integrating advanced catalysts, selecting greener solvents, and redesigning problematic reaction steps, the synthesis of complex molecules like this compound can be aligned more closely with the principles of sustainable chemistry.

Comprehensive Analysis of 2 Bromo 5 Phenylthiophene 3 Carbaldehyde Reactivity and Transformative Chemistry

Chemical Transformations at the Carbaldehyde Moiety of 2-Bromo-5-phenylthiophene-3-carbaldehyde

The aldehyde group in this compound is a key site for a variety of chemical modifications, allowing for the introduction of new functional groups and the extension of the carbon framework.

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. Nucleophilic addition reactions, such as those with organometallic reagents (e.g., Grignard reagents or organolithium compounds), would be expected to yield secondary alcohols. For instance, the addition of methylmagnesium bromide would produce 1-(2-bromo-5-phenylthiophen-3-yl)ethanol.

Condensation reactions with amines and their derivatives are also facile. The reaction with a primary amine would lead to the formation of a Schiff base (imine), while reaction with hydroxylamine (B1172632) would yield an oxime. Similarly, condensation with hydrazine (B178648) or its derivatives would produce the corresponding hydrazone. These reactions are fundamental in the synthesis of various heterocyclic systems and for the introduction of nitrogen-containing functionalities.

A notable example of condensation is the three-component condensation of 3-aminothiophene derivatives with aldehydes and Meldrum's acid to synthesize thieno[3,2-b]pyridin-5-ones. researchgate.net While this specific reaction involves a different substitution pattern, it highlights the utility of thiophene (B33073) aldehydes in multicomponent reactions for the rapid construction of complex heterocyclic frameworks.

Selective Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functionality can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two different, yet equally important, functional groups.

Oxidation: The oxidation of the aldehyde group to a carboxylic acid can be achieved using a variety of oxidizing agents. For the related compound 5-phenylthiophene-2-carbaldehyde, oxidation to 5-phenylthiophene-2-carboxylic acid has been accomplished with potassium permanganate (B83412) (KMnO₄) in acidic conditions, affording a high yield of the carboxylic acid. It is anticipated that similar conditions would be effective for the oxidation of this compound to 2-bromo-5-phenylthiophene-3-carboxylic acid.

Table 1: Representative Oxidation Reaction

| Starting Material | Oxidizing Agent | Product |

|---|

Reduction: The reduction of the aldehyde to a primary alcohol, (2-bromo-5-phenylthiophen-3-yl)methanol, can be readily accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective, although care must be taken to avoid potential side reactions with the bromo-substituent under harsher conditions.

Table 2: Representative Reduction Reaction

| Starting Material | Reducing Agent | Product |

|---|

Olefination Reactions for Extended Conjugation

Olefination reactions provide a powerful means to extend the conjugated system of the thiophene ring by converting the carbonyl group into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons reactions are the most prominent examples of this transformation.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphonium (B103445) ylide (Wittig reagent). libretexts.orglibretexts.org The ylide is typically prepared by treating a phosphonium salt with a strong base. libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides tend to produce (E)-alkenes. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and often lead to the predominant formation of the (E)-alkene. wikipedia.orgorganic-chemistry.orgnrochemistry.com A significant advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed from the reaction mixture, simplifying purification. wikipedia.org The reaction begins with the deprotonation of the phosphonate ester, followed by nucleophilic attack on the aldehyde, formation of an oxaphosphetane intermediate, and subsequent elimination to form the alkene. youtube.com

Table 3: Comparison of Olefination Reactions

| Reaction | Reagent | Typical Product Stereochemistry | Byproduct |

|---|---|---|---|

| Wittig | Phosphonium Ylide | (Z) for unstabilized ylides, (E) for stabilized ylides | Triphenylphosphine oxide |

Decarbonylation Reactions

Decarbonylation, the removal of the formyl group, can be a useful transformation. In a study on the related 5-phenylthiophene-2-carbaldehyde, an unexpected decarbonylative dibromination was observed when the compound was treated with bromine in a mixture of chloroform (B151607) and water at room temperature. bg.ac.rs This reaction proceeded alongside the expected bromination of the thiophene ring, yielding 2,4-dibromo-5-phenylthiophene as a side product. bg.ac.rs While this specific reaction also involves functionalization of the thiophene ring, it demonstrates that under certain conditions, the formyl group can be removed. More conventional decarbonylation methods often employ transition metal catalysts, such as Wilkinson's catalyst.

Cross-Coupling and Halogen-Metal Exchange Reactions at the Bromine Position of this compound

The bromine atom at the 2-position of the thiophene ring serves as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The bromine atom in this compound makes it an excellent substrate for these transformations, allowing for the introduction of a wide array of aryl, vinyl, and alkynyl groups.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound, typically a boronic acid or a boronic ester, with an organic halide in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to the stability and low toxicity of the organoboron reagents and the mild reaction conditions. nih.gov The Suzuki coupling of various bromo-thiophenes with arylboronic acids has been extensively reported, leading to the synthesis of biaryl and polyaryl thiophene derivatives. bg.ac.rsnih.govmdpi.comtubitak.gov.tr For instance, the reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been shown to proceed regioselectively at the 2-position. nih.gov

Stille Coupling: The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organic halide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the air and moisture stability of the organostannane reagents. libretexts.org The reaction has a broad scope, tolerating a wide variety of functional groups on both coupling partners. libretexts.org The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to afford the coupled product. wikipedia.org Additives such as copper(I) salts can accelerate the reaction rate. harvard.edu

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. nih.gov The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of a base, such as an amine. rsc.orgresearchgate.net This reaction would allow for the synthesis of 2-(alkynyl)-5-phenylthiophene-3-carbaldehydes, which are valuable precursors for more complex structures. The Sonogashira coupling has been successfully applied to various bromo-thiophenes. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are among the most reactive organometallics used in cross-coupling reactions, often allowing for reactions to proceed under mild conditions. The Negishi coupling is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²) bonds. wikipedia.org

Kumada Coupling: The Kumada coupling, one of the earliest discovered cross-coupling reactions, employs a Grignard reagent as the nucleophilic partner. wikipedia.org The reaction is typically catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org While Grignard reagents are highly reactive, their use can be limited by their low functional group tolerance. However, the Kumada coupling remains a valuable tool, particularly for the synthesis of polythiophenes and in industrial processes. wikipedia.orgresearchgate.net

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki | Organoboron (e.g., boronic acid) | Pd catalyst, Base | Stable reagents, mild conditions, low toxicity. nih.govnih.gov |

| Stille | Organostannane | Pd catalyst | Air and moisture stable reagents, broad scope. organic-chemistry.orglibretexts.org |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds. nih.govrsc.org |

| Negishi | Organozinc | Ni or Pd catalyst | High reactivity, good functional group tolerance. wikipedia.orgorganic-chemistry.org |

Copper-Mediated Coupling Reactions

The bromine atom at the C2 position of this compound serves as a prime handle for transition-metal-catalyzed cross-coupling reactions. While palladium catalysis is common, copper-mediated couplings offer a less expensive and often complementary approach for the formation of carbon-carbon and carbon-heteroatom bonds. blucher.com.br These reactions are crucial for elaborating the thiophene scaffold.

The Ullmann condensation, a classic copper-catalyzed reaction, can be employed to couple the bromo-thiophene with a variety of nucleophiles. For instance, reaction with alcohols or phenols can yield the corresponding ether derivatives. Similarly, coupling with thiols provides access to thioethers (aryl sulfides), and reactions with amines would produce substituted aminothiophenes. These transformations typically require a copper(I) or copper(II) salt as the catalyst (e.g., CuI, CuCl₂, or Cu(OAc)₂) and often a ligand and a base at elevated temperatures. acs.orgrsc.org A protocol using a low amount of ligand-free copper iodide has been shown to be effective for C-S bond formation between aryl iodides and thiophenols. acs.org

Furthermore, copper catalysis can facilitate Sonogashira-type couplings with terminal alkynes to introduce alkynyl moieties at the C2 position. These reactions expand the linear π-system of the molecule, a valuable strategy in the synthesis of materials for organic electronics.

Table 1: Representative Copper-Mediated Coupling Reactions

| Coupling Partner | Catalyst System | Product Type | Potential Application |

|---|---|---|---|

| Aliphatic Alcohol | CuCl₂ / K₂CO₃ | 2-Alkoxy-5-phenylthiophene-3-carbaldehyde | Pharmaceutical intermediate |

| Thiophenol | CuI / K₃PO₄ | 2-(Phenylthio)-5-phenylthiophene-3-carbaldehyde | Organic semiconductor precursor |

| Terminal Alkyne | CuI / Ligand / Base | 2-Alkynyl-5-phenylthiophene-3-carbaldehyde | Materials science |

| Primary/Secondary Amine | CuI / Ligand / Base | 2-Amino-5-phenylthiophene-3-carbaldehyde | Agrochemical synthesis |

Directed Ortho Metalation (DOM) and Lithiation Strategies for Thiophenes

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org It relies on a directing metalation group (DMG) that complexes with an organolithium reagent, guiding deprotonation to the adjacent ortho position. wikipedia.orgchem-station.com In this compound, the carbaldehyde group at C3 can function as a DMG.

Upon treatment with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the aldehyde can coordinate the lithium cation, directing the base to abstract the proton at the C4 position. wikipedia.org This generates a lithiated intermediate specifically at C4, which can then be quenched with a wide array of electrophiles (e.g., alkyl halides, carbon dioxide, silyl (B83357) chlorides) to introduce new substituents with high regiocontrol. It is sometimes necessary to protect the aldehyde in situ to prevent its reaction with the organolithium reagent. chem-station.comharvard.edu

However, a competing and often faster reaction is lithium-bromine exchange at the C2 position. uwindsor.ca Treating the molecule with an alkyllithium reagent (especially n-BuLi or t-BuLi) at low temperatures can selectively replace the bromine atom with lithium. This C2-lithiated species can then react with electrophiles. The choice of base, solvent, and temperature determines the outcome between these two pathways, offering strategic control over the functionalization site.

Table 2: Comparison of Lithiation Strategies

| Strategy | Reagent | Site of Lithiation | Subsequent Functionalization |

|---|---|---|---|

| Directed Ortho Metalation (DoM) | LDA or s-BuLi, THF, -78 °C | C4 | Introduction of electrophiles at C4 |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi, THF, -78 °C | C2 | Introduction of electrophiles at C2 |

Reactivity at the Phenyl and Thiophene Ring Systems

Electrophilic Aromatic Substitution Patterns on the Phenyl and Thiophene Rings

The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is governed by the directing effects of the three substituents on the thiophene ring. The thiophene ring itself is more reactive towards electrophiles than benzene (B151609). uoanbar.edu.iq

On the Thiophene Ring: The 5-phenyl group is an activating group, directing electrophiles to the ortho position (C4). The 2-bromo and 3-carbaldehyde groups are both deactivating, electron-withdrawing groups. The aldehyde at C3 strongly directs incoming electrophiles to the C5 position, but this is already occupied. Its secondary directing effect would be to the C4 position. The bromine at C2 also deactivates the ring. Considering these combined effects, the C4 position is the most electron-rich and sterically accessible site, making it the primary target for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation). Studies on monosubstituted thiophenes with deactivating groups confirm substitution patterns at available positions. proquest.com For example, nitration of thiophene often requires milder conditions, such as nitric acid in acetic anhydride, to avoid explosive reactions. rsc.org

On the Phenyl Ring: The thiophene ring acts as an electron-donating substituent on the phenyl ring. Therefore, it will direct incoming electrophiles to the ortho and para positions of the phenyl group. The para position is generally favored due to reduced steric hindrance.

Oxidative Chemistry of the Thiophene Core

The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene-S-oxides (sulfoxides) and subsequently thiophene-S,S-dioxides (sulfones). These oxidized species are highly reactive and can participate in various cycloaddition and rearrangement reactions.

The oxidation of thiophene derivatives can be achieved using various oxidizing agents. Hydrogen peroxide catalyzed by methyltrioxorhenium(VII) has been shown to effectively oxidize thiophenes first to the sulfoxide (B87167) and then to the sulfone. nih.govacs.org The rate of the initial oxidation to the sulfoxide is enhanced by electron-donating substituents on the thiophene ring. nih.gov Other reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), can also be used. The resulting thiophene sulfoxides are often unstable and can act as reactive electrophilic intermediates or participate as dienes in Diels-Alder reactions. nih.govacs.org Complete oxidation to the more stable sulfone can be achieved with stronger oxidizing conditions or prolonged reaction times. organic-chemistry.org The formation of these oxidized species dramatically alters the electronic properties and reactivity of the thiophene core.

Multi-Component Reactions and Cascade Transformations Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govthieme.de The aldehyde functionality of this compound makes it an ideal component for a variety of well-known MCRs.

For example, it can serve as the aldehyde component in the Hantzsch dihydropyridine (B1217469) synthesis . Reacting it with two equivalents of a β-ketoester (like ethyl acetoacetate) and an ammonia (B1221849) source (like ammonium (B1175870) acetate) would lead to a highly substituted 1,4-dihydropyridine (B1200194) bearing the 2-bromo-5-phenylthienyl moiety.

Another potential application is in the Biginelli reaction . Condensation with a β-dicarbonyl compound (e.g., ethyl acetoacetate) and urea (B33335) or thiourea, typically under acidic catalysis, would yield a dihydropyrimidinone or dihydropyrimidinethione, respectively. These heterocyclic structures are of significant interest in medicinal chemistry.

The aldehyde can also participate in Ugi or Passerini reactions , which are isocyanide-based MCRs, to generate peptide-like scaffolds. nih.govyoutube.com The ability to construct complex molecular architectures in a single, atom-economical step makes MCRs a powerful tool for leveraging the synthetic potential of this compound in diversity-oriented synthesis. tandfonline.com

Table 3: Potential Multi-Component Reactions

| MCR Name | Reactants | Product Core Structure |

|---|---|---|

| Hantzsch Reaction | This compound, Ethyl acetoacetate, Ammonium acetate | 1,4-Dihydropyridine |

| Biginelli Reaction | This compound, Ethyl acetoacetate, Urea/Thiourea | Dihydropyrimidinone/thione |

| Passerini Reaction | This compound, Carboxylic acid, Isocyanide | α-Acyloxy carboxamide |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Phenylthiophene 3 Carbaldehyde and Its Derivatives Beyond Routine Identification

High-Resolution NMR Spectroscopy for Conformational and Regioisomeric Purity Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules in solution. For 2-Bromo-5-phenylthiophene-3-carbaldehyde, ¹H and ¹³C NMR spectroscopy are essential for verifying the specific substitution pattern (regioisomerism) and providing insights into the molecule's preferred conformation.

Detailed analysis of the ¹H NMR spectrum is critical for confirming the regiochemical outcome of the synthesis. The presence of a single proton on the thiophene (B33073) ring, appearing as a singlet, confirms the 2,3,5-trisubstituted pattern. The chemical shift of this proton is influenced by the electronic effects of the adjacent phenyl and bromo substituents. The phenyl group protons typically appear as a set of multiplets in the aromatic region, while the aldehyde proton resonates as a distinct singlet at a downfield chemical shift, usually above 9.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is particularly characteristic, appearing significantly downfield (typically >180 ppm). The carbon atoms of the thiophene ring exhibit shifts that are highly dependent on the attached substituents. The carbon bonded to the bromine atom (C2) is expected to be shifted upfield due to the heavy atom effect, while the carbons of the phenyl ring can be used to confirm its presence and substitution.

Advanced 2D NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to investigate the conformational preferences of the molecule, specifically the dihedral angle between the thiophene and phenyl rings. Correlations between the aldehyde proton or the thiophene proton and the ortho-protons of the phenyl ring can provide evidence for their spatial proximity, helping to determine if the molecule preferentially adopts a planar or twisted conformation in solution nist.gov. The purity of the sample is simultaneously assessed, as the presence of any other regioisomers would result in a distinct and separate set of signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data from analogous compounds such as 2-bromothiophene-3-carbaldehyde (B154720) chemicalbook.comnih.gov and various phenyl-substituted thiophenes rsc.orgrsc.org. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 10.2 (s, 1H) | 182 - 186 |

| Thiophene H-4 | 7.5 - 7.8 (s, 1H) | 135 - 138 |

| Phenyl H (ortho) | 7.6 - 7.8 (m, 2H) | 127 - 129 |

| Phenyl H (meta) | 7.3 - 7.5 (m, 2H) | 129 - 131 |

| Phenyl H (para) | 7.3 - 7.5 (m, 1H) | 128 - 130 |

| Thiophene C2-Br | - | 115 - 120 |

| Thiophene C3-CHO | - | 140 - 144 |

| Thiophene C5-Ph | - | 145 - 150 |

| Thiophene C4 | - | 135 - 138 |

| Phenyl C (ipso) | - | 132 - 135 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are key techniques for probing the electronic structure of conjugated molecules. The extended π-system of this compound, encompassing both the thiophene and phenyl rings, gives rise to characteristic electronic transitions that can be observed with UV-Vis spectroscopy.

The absorption spectrum is expected to be dominated by intense π→π* transitions. The conjugation between the phenyl and thiophene rings typically results in a significant bathochromic (red) shift compared to the individual chromophores. For comparison, the UV-Vis spectrum of the related 5-bromothiophene-2-carbaldehyde (B154028) shows absorption maxima that can be analyzed to estimate the electronic behavior nih.gov. The presence of the aldehyde group, a chromophore, further extends the conjugation and influences the energy of the electronic transitions. The absorption maximum (λmax) for this compound is anticipated to lie in the range of 300-350 nm in common organic solvents, indicative of the extensive conjugated system.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many polycyclic aromatic and heteroaromatic compounds are fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and environment. The presence of the heavy bromine atom can, in some cases, lead to quenching of fluorescence via enhanced intersystem crossing to the triplet state. Characterizing the emission spectrum, or lack thereof, provides valuable information about the fate of the excited state and the electronic nature of the molecule. While specific fluorescence data for this compound is not widely reported, studies on similar thiophene-based fluorophores are common ossila.com.

Table 2: Comparison of UV-Vis Absorption Maxima for Related Thiophene Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 5-Bromothiophene-2-carbaldehyde | Ethanol (B145695) | 292, 263 | nih.gov (via SpectraBase) |

| 5-Phenylthiophene-2-carbaldehyde | Not specified | ~325 | sigmaaldrich.com (inferred) |

| This compound | Ethanol/Hexane | 300 - 350 (Predicted) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Hybridization Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups and analyzing bond characteristics within this compound.

The FTIR spectrum is expected to show several characteristic absorption bands. The most prominent of these would be the strong C=O stretching vibration of the aldehyde group, typically found in the region of 1660-1680 cm⁻¹. This band's exact position can indicate the degree of conjugation and potential for intermolecular interactions like hydrogen bonding. The aromatic C=C stretching vibrations from both the thiophene and phenyl rings will appear in the 1400-1600 cm⁻¹ range. C-H stretching vibrations for the aromatic rings are expected just above 3000 cm⁻¹. The C-S stretching vibration of the thiophene ring often appears in the fingerprint region, typically between 600-800 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to FTIR, the aromatic ring vibrations are typically strong and well-defined, making Raman an excellent tool for analyzing the skeletal structure of the molecule. The symmetrical vibrations of the phenyl and thiophene rings are particularly Raman-active. Analysis of both FTIR and Raman spectra allows for a more complete assignment of the molecule's fundamental vibrational modes.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: Frequencies are based on data from related compounds nih.govresearchgate.netchemicalbook.com and standard vibrational frequency tables.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Phenyl & Thiophene | 3100 - 3000 | Medium-Weak |

| Aldehyde C-H Stretch | -CHO | 2850 - 2750 | Weak (often two bands) |

| Carbonyl C=O Stretch | -CHO | 1680 - 1660 | Strong (FTIR) |

| Aromatic C=C Stretch | Phenyl & Thiophene | 1600 - 1400 | Medium-Strong |

| Thiophene Ring Vibration | C-S Stretch | 800 - 600 | Medium |

| C-Br Stretch | C-Br | 650 - 500 | Medium-Strong |

Single-Crystal X-ray Diffraction for Molecular Geometry, Crystal Packing, and Intermolecular Interactions

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. Obtaining a suitable crystal of this compound would provide unequivocal information on its molecular geometry, crystal packing, and the nature of its intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics. The molecular geometry would reveal the planarity or torsion between the phenyl and thiophene rings, which is a key determinant of the molecule's electronic properties.

The crystal packing would be dictated by a combination of weak intermolecular forces. Key interactions expected to govern the supramolecular assembly include:

C-H···O Hydrogen Bonds: The aldehydic oxygen is a potent hydrogen bond acceptor and could interact with aromatic C-H donors from neighboring molecules, forming chains or dimeric motifs.

π-π Stacking: The planar, electron-rich phenyl and thiophene rings are likely to engage in offset face-to-face or edge-to-face stacking interactions, which are crucial for stabilizing the crystal lattice.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with nucleophilic atoms like the aldehydic oxygen or the sulfur atom of a nearby thiophene ring (Br···O or Br···S interactions).

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Mechanistic Studies and Complex Mixture Analysis

Advanced mass spectrometry (MS) techniques are vital for confirming the elemental composition and elucidating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For C₁₁H₇BrOS, the calculated monoisotopic mass is 265.9401 Da nih.gov. An experimental HRMS measurement confirming this value to within a few parts per million provides definitive evidence of the compound's identity. The presence of bromine is easily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br), resulting in M⁺ and M+2⁺ ions.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate fragment ions. This technique provides valuable information about the molecule's connectivity and stability. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of a bromine radical: [M - Br]⁺

Loss of the formyl radical: [M - CHO]⁺

Loss of carbon monoxide from the [M-H]⁺ ion: [M - H - CO]⁺

Cleavage of the phenyl group.

Analyzing the masses of these fragment ions helps to piece together the molecular structure and can be used to differentiate it from its isomers in a complex mixture.

Table 4: Predicted HRMS and Major MS/MS Fragments for this compound

| Ion | Formula | Calculated Monoisotopic Mass (Da) | Description |

| [M]⁺ | C₁₁H₇⁷⁹BrOS | 265.9401 | Molecular Ion |

| [M+2]⁺ | C₁₁H₇⁸¹BrOS | 267.9381 | Molecular Ion (⁸¹Br isotope) |

| [M-Br]⁺ | C₁₁H₇OS | 187.0218 | Loss of Bromine radical |

| [M-CHO]⁺ | C₁₀H₇BrS | 237.9452 | Loss of Formyl radical |

| [M-H-CO]⁺ | C₁₀H₆BrS | 236.9374 | Loss of H radical then CO |

Applications of 2 Bromo 5 Phenylthiophene 3 Carbaldehyde As a Building Block in Functional Materials

Precursor for Conjugated Polymers and Oligomers in Organic Electronics

The inherent π-conjugated system of the phenyl-thiophene backbone makes this carbaldehyde an attractive starting material for polymers and oligomers used in organic electronic devices. The strategic placement of the bromo and aldehyde functionalities allows for controlled and regioselective polymerization, leading to materials with tailored electronic and physical properties. Thiophene-based compounds are known for their use in creating materials for organic field-effect transistors (OFETs), dye-sensitized solar cells, and light-emitting devices due to their strong luminescence and charge-transport capabilities. mdpi.com

The synthesis of thiophene-phenyl copolymers from 2-Bromo-5-phenylthiophene-3-carbaldehyde leverages well-established organometallic cross-coupling reactions. The bromine atom at the 2-position serves as a prime site for reactions like Suzuki-Miyaura or Stille coupling, allowing it to be linked with other aromatic monomers. This facilitates the creation of extended π-conjugated backbones, which are essential for efficient charge transport in electronic materials.

The aldehyde group at the 3-position offers a secondary route for polymerization or modification. mdpi.com It can participate in condensation reactions, such as Knoevenagel or Wittig reactions, to introduce different functional units or to create polymer chains with alternating donor-acceptor structures. This dual reactivity allows for the design of complex polymer architectures, including linear, branched, and cross-linked systems, from a single, versatile monomer. The phenyl group at the 5-position contributes to the electronic properties and can influence the solid-state packing and morphology of the resulting polymer films, which are critical factors for device performance.

Below is a table outlining potential polymer structures that can be synthesized from this compound and their intended applications.

| Polymer Type | Synthetic Route Example | Potential Properties & Applications |

| Linear Copolymers | Suzuki-Miyaura cross-coupling of the bromo-functionalized monomer with an aryl-diboronic acid. | Extended π-conjugation, good charge mobility; suitable for OFET channel layers. |

| Donor-Acceptor (D-A) Polymers | Knoevenagel condensation of the aldehyde group with an electron-accepting monomer (e.g., malononitrile (B47326) derivatives). | Tunable bandgap, broad absorption spectra; applicable in organic photovoltaics (OPVs). |

| Cross-Linked Networks | Combination of cross-coupling at the bromine site and post-polymerization modification of the aldehyde. | Enhanced thermal stability and solvent resistance; useful for robust electronic device layers. |

This table is generated based on established chemical principles and the known reactivity of the functional groups.

The electronic properties of copolymers derived from this compound make them promising candidates for active materials in OFETs and OPVs. mdpi.com In OFETs, the ordered packing and high charge-carrier mobility of thiophene-based polymers are crucial for efficient device operation. The phenyl substituent can promote intermolecular π-π stacking, creating pathways for charge transport through the material.

In the context of OPVs, this building block can be used to construct donor-acceptor copolymers. The electron-rich phenyl-thiophene unit can act as the donor segment, while the aldehyde group provides a handle to introduce an electron-accepting moiety. This molecular design strategy allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the open-circuit voltage and short-circuit current in a solar cell. researchgate.net The ability to create materials with broad absorption in the solar spectrum is a key advantage offered by such versatile building blocks.

Ligand Scaffold in Coordination Chemistry and Catalysis

The structure of this compound is well-suited for the development of specialized ligands for metal complexes. The aldehyde group can be readily transformed into various coordinating moieties, such as imines (Schiff bases), which are fundamental in coordination chemistry.

Chiral ligands are essential for enantioselective catalysis, a field focused on producing specific stereoisomers of a target molecule. mdpi.com A straightforward method to generate a chiral ligand from this compound is through its condensation reaction with a chiral primary amine. This reaction forms a chiral Schiff base, where the nitrogen atom of the resulting imine can coordinate to a metal center. The stereochemical information from the chiral amine is thus transferred to the ligand, creating a chiral environment around the coordinated metal. researchgate.net

The thiophene (B33073) sulfur atom can also act as a soft donor atom, potentially leading to bidentate (N, S) chelation. Furthermore, the bromine atom at the 2-position can be substituted via cross-coupling reactions to introduce other coordinating groups, allowing for the synthesis of tridentate or even more complex polydentate ligands. researchgate.net This modularity is highly valuable for tuning the steric and electronic properties of the ligand to optimize catalytic activity and selectivity.

| Ligand Type | Synthetic Transformation | Potential Coordinating Atoms |

| Chiral Schiff Base | Condensation of the aldehyde with a chiral amine (e.g., (R)-1-phenylethylamine). | Imine Nitrogen (N) |

| Bidentate (N,S) Ligand | Condensation with a chiral amine. | Imine Nitrogen (N), Thiophene Sulfur (S) |

| Tridentate (P,N,S) Ligand | 1. Condensation with a chiral amino alcohol. 2. Substitution of bromine with a phosphine (B1218219) group. | Phosphine Phosphorus (P), Imine Nitrogen (N), Thiophene Sulfur (S) |

This table illustrates potential ligand structures derived from the title compound based on standard synthetic transformations.

Ligands derived from this compound are poised to play a significant role in metal-catalyzed asymmetric synthesis. researchgate.net Once a chiral ligand is complexed with a transition metal (e.g., palladium, rhodium, copper), the resulting catalyst can create a chiral environment that directs the stereochemical outcome of a reaction. mdpi.com For instance, chiral Schiff base ligands are widely used in asymmetric oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net

The thiophene ring system itself can influence the electronic properties of the metal center, thereby modulating its catalytic activity. The ability to fine-tune the ligand structure—by altering the chiral amine used or by modifying the substituent at the 2-position—provides a powerful tool for developing highly selective catalysts for the synthesis of valuable chiral molecules, such as pharmaceuticals and agrochemicals. mdpi.com

Component in Fluorescent Probes and Chemosensors

Conjugated aromatic systems like phenyl-thiophene often exhibit intrinsic fluorescence, making them suitable core structures for fluorescent probes and chemosensors. mdpi.com These analytical tools are designed to detect specific ions or molecules by producing a measurable change in their fluorescence signal. nih.gov

The this compound scaffold contains features that are ideal for sensor design. The aldehyde group is an electron-withdrawing group that can be chemically transformed into a specific recognition site (a receptor) for an analyte. For example, it can be converted into a Schiff base that binds to metal ions or a hydrazone that can detect changes in pH. The bromine atom provides a site for further functionalization, allowing for the attachment of other groups to modulate the solubility or photophysical properties of the sensor molecule. Upon binding of the target analyte to the receptor site, the electronic structure of the phenyl-thiophene fluorophore is perturbed, leading to a change in fluorescence intensity, wavelength, or lifetime, which can be easily detected. nih.gov

| Analyte Target | Proposed Sensor Design Principle | Expected Signal Change |

| Metal Ions (e.g., Zn²⁺) | Conversion of the aldehyde to a Schiff base containing a metal-chelating unit. | Fluorescence enhancement or quenching upon ion binding. |

| Anions (e.g., CN⁻) | Wittig or Knoevenagel reaction of the aldehyde to create a Michael acceptor. | Ratiometric shift in fluorescence upon nucleophilic addition of the anion. |

| pH Changes | Conversion of the aldehyde to a hydrazone derivative with a protonatable nitrogen. | Change in fluorescence intensity as a function of protonation state. |

This table outlines hypothetical sensor designs based on the chemical reactivity of the title compound and established principles of fluorescent chemosensor development. nih.gov

Utilization in Supramolecular Architectures and Self-Assembly Processes

The inherent structural features of this compound, in theory, make it a candidate for the construction of ordered supramolecular systems. The phenylthiophene core provides a rigid and planar π-conjugated system that can participate in π-π stacking interactions, a fundamental driving force in the self-assembly of aromatic molecules. Furthermore, the presence of a bromine atom and a carbaldehyde group introduces the potential for a variety of non-covalent interactions that are crucial in directing the formation of well-defined supramolecular structures.

The bromine atom can act as a halogen bond donor, an increasingly recognized and powerful tool in crystal engineering and the design of functional materials. Halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site, could be exploited to guide the assembly of this molecule into predictable one-, two-, or three-dimensional networks.

While the potential for this compound in supramolecular chemistry is evident from its molecular structure, the lack of published research in this specific area means that there are no experimental data to present on its self-assembly behavior, the morphology of any resulting architectures, or the specific non-covalent interactions that govern its supramolecular organization.

Further research would be necessary to explore how the interplay of π-π stacking, halogen bonding, and hydrogen bonding involving this compound can be harnessed to create novel functional materials with tailored properties for applications in areas such as organic electronics, sensing, or catalysis.

Data Tables

2 Bromo 5 Phenylthiophene 3 Carbaldehyde As a Strategic Intermediate in the Synthesis of Biologically Relevant Molecules

Scaffold Diversification for Heterocyclic Compound Libraries

The generation of compound libraries with high structural diversity is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel bioactive agents. 2-Bromo-5-phenylthiophene-3-carbaldehyde is an exemplary starting material for this purpose, offering two distinct and highly reactive sites for chemical modification.

The bromine atom at the 2-position is a prime site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, which pairs an organoboron compound with an organohalide, is a powerful tool for this transformation. nih.gov By reacting this compound with a wide array of commercially available arylboronic acids, a diverse set of biaryl or heteroaryl-aryl thiophene (B33073) derivatives can be synthesized. nih.gov This reaction is favored for its mild conditions and tolerance of numerous functional groups, including the aldehyde present on the thiophene ring. nih.gov

Simultaneously, the carbaldehyde group at the 3-position provides a gateway to a different set of chemical transformations. It readily participates in:

Condensation Reactions: Reaction with primary amines or hydrazines can yield imines (Schiff bases) and hydrazones, respectively, introducing new nitrogen-containing heterocyclic systems or linkers for further functionalization. smolecule.com

Nucleophilic Additions: The electrophilic aldehyde can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols, which can be further elaborated. smolecule.com

Multicomponent Reactions (MCRs): The aldehyde can serve as a key component in MCRs, which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly efficient for building diverse molecular scaffolds. nih.gov

The orthogonal nature of these two functional groups allows for a programmed, stepwise synthesis. For instance, a Suzuki coupling could first be performed at the bromide position, followed by a condensation reaction at the aldehyde, or vice versa. This dual reactivity enables the creation of large, sophisticated libraries of heterocyclic compounds from a single, strategic intermediate.

Precursor to Molecular Probes for Biological Target Engagement (Mechanistic Studies)

Understanding how a drug candidate interacts with its biological target is crucial for mechanism of action (MoA) studies and for optimizing its therapeutic properties. Molecular probes—molecules designed to detect, visualize, or quantify biological targets or processes—are indispensable tools in this endeavor. This compound serves as an excellent precursor for the synthesis of such probes.

Thiophene-based structures themselves can possess intrinsic fluorescence and strong luminescence properties, which are desirable for developing optical probes for use in techniques like fluorescence microscopy and high-throughput screening. mdpi.com The extended conjugation provided by the phenyl group in this compound can enhance these photophysical properties.

Furthermore, the reactive handles of the molecule can be used to introduce specific reporter tags:

Radiolabeling: The bromine atom can be substituted with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), via nucleophilic aromatic substitution or palladium-catalyzed fluorination reactions. This strategy is used to create radiotracers for Positron Emission Tomography (PET) imaging, a non-invasive technique to visualize and quantify biological processes in vivo. A similar precursor, 5-Bromothiophene-2-carbaldehyde (B154028), has been utilized to prepare [¹⁸F]fluoro-2-thiophene carboxaldehyde for such purposes. medchemexpress.com

Fluorescent Tagging: A fluorescent dye can be attached to the scaffold. This can be achieved by modifying the aldehyde group into a functional group (e.g., an amine via reductive amination) that can then be coupled to an NHS-ester or isothiocyanate derivative of a fluorophore.

Bioconjugation: The aldehyde group can be used to covalently link the molecule to biomolecules like proteins or peptides, often through the formation of an oxime or hydrazone bond with an aminooxy or hydrazine-functionalized biomolecule. This is useful for "pull-down" assays to identify protein targets.

By converting this compound into a tagged probe, researchers can directly study target engagement, measure binding affinity, and elucidate the downstream biological effects of ligand binding.

Design of Analogs for Structure-Activity Relationship (SAR) Studies (Chemical Synthesis Focus)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov The goal is to systematically modify a lead compound to optimize potency, selectivity, and pharmacokinetic properties. This compound is an ideal core structure for systematic SAR exploration due to its synthetically accessible modification points.

The chemical focus of an SAR campaign based on this scaffold would involve the independent or combined modification of its three main components: the 2-position, the 3-position, and the 5-phenyl group.

Table 1: Synthetic Strategies for SAR Analog Generation from this compound

| Position | Functional Group | Synthetic Transformation | Reagents/Reaction Type | Resulting Functionality |

| Position 2 | Bromo | C-C Coupling | Arylboronic acids, Pd catalyst | Substituted aryl/heteroaryl groups |

| C-N Coupling | Amines, Pd/Cu catalyst | Amino or N-heterocyclic groups | ||

| C-S Coupling | Thiols, Pd/Cu catalyst | Thioether groups | ||

| Reduction | H₂, Pd/C | Hydrogen (de-bromination) | ||

| Position 3 | Carbaldehyde | Reduction | NaBH₄, LiAlH₄ | Primary alcohol |

| Oxidation | KMnO₄, Ag₂O | Carboxylic acid | ||

| Wittig Reaction | Phosphonium (B103445) ylides | Alkenes | ||

| Reductive Amination | Amines, NaBH₃CN | Secondary/tertiary amines | ||

| Position 5 | Phenyl | (Modification of precursor) | Substituted phenylboronic acids | Phenyl ring with various substituents (e.g., -F, -Cl, -OMe, -CF₃) |

By employing these well-established synthetic reactions, chemists can generate a matrix of analogs. For example, a series of compounds could be synthesized where the 2-position is varied with different aromatic groups via Suzuki coupling while keeping the aldehyde constant. nih.gov Another series could explore the effect of changing the aldehyde to an alcohol, acid, or amine for each of the 2-aryl analogs. This systematic approach allows for a detailed mapping of the structural requirements for biological activity, guiding the rational design of more potent and selective drug candidates. nih.gov

Future Directions and Emerging Research Avenues for 2 Bromo 5 Phenylthiophene 3 Carbaldehyde

Development of Novel Organocatalytic and Biocatalytic Transformations

The future exploitation of 2-Bromo-5-phenylthiophene-3-carbaldehyde will likely be driven by advanced catalytic methods that offer high efficiency and stereoselectivity while aligning with the principles of green chemistry. nih.gov

Organocatalysis: The aldehyde group is a prime target for a vast array of organocatalytic transformations. Research is anticipated to move beyond traditional reactions to explore novel asymmetric syntheses. For instance, the use of chiral secondary amine catalysts (e.g., proline derivatives) could facilitate enantioselective α-functionalization reactions. This would allow for the synthesis of chiral molecules where the stereocenter is precisely installed next to the thiophene (B33073) ring, a valuable step in creating optically active materials or pharmaceutical intermediates. The electron-withdrawing nature of the bromo-thiophene ring can influence the reactivity of the aldehyde, a factor that requires systematic investigation in catalyst design.

Biocatalysis: The use of enzymes to modify thiophene derivatives is a burgeoning field. acs.org Future research could involve screening enzyme libraries (e.g., oxidoreductases, lyases, transferases) for activity with this compound. Enzymatic polymerization has been demonstrated with other water-soluble thiophene-based trimers, suggesting that biocatalytic routes could be developed to create novel polythiophenes from this building block under mild, physiological conditions. acs.org Furthermore, enzymes could offer unparalleled selectivity, such as regioselective glycosylation at a potential hydroxyl group introduced via other means, or highly specific reductions of the aldehyde.

Table 1: Potential Catalytic Transformations for this compound

| Catalysis Type | Potential Reaction | Key Reagents/Catalysts | Anticipated Outcome |

|---|---|---|---|

| Organocatalysis | Asymmetric Aldol (B89426) Addition | Proline, Chiral Diamines | Enantiomerically enriched β-hydroxy aldehyde derivatives |

| Organocatalysis | Asymmetric Michael Addition | Chiral Iminium Catalysts | Chiral γ-functionalized thiophene compounds |

| Biocatalysis | Enzymatic Reduction | Alcohol Dehydrogenases (ADHs) | Highly enantioselective synthesis of the corresponding alcohol |

| Biocatalysis | Enzymatic Polymerization | Peroxidases, Laccases | Formation of novel functional polythiophenes under mild conditions acs.org |

Integration into Multi-responsive Smart Materials

Smart materials, which can alter their properties in response to external stimuli, are at the forefront of materials science. tib.euresearchgate.net The unique structure of this compound makes it an ideal building block for creating sophisticated, multi-responsive systems.

The aldehyde functionality is a versatile chemical handle that allows the molecule to be covalently integrated into larger polymer architectures. acs.org For example, it can be reacted with polymers bearing amine or hydrazine (B178648) groups to form Schiff base linkages, creating materials that are responsive to pH changes. The phenyl-thiophene core, a known electroactive and photoactive moiety, can impart conductive or fluorescent properties to the bulk material. numberanalytics.comnumberanalytics.com

Future research will likely focus on integrating this molecule into systems that respond to multiple, distinct stimuli. A hydrogel, for instance, could be synthesized containing this compound as a pendant group. This material could exhibit a change in volume or stiffness in response to pH (due to the aldehyde linkage), while its fluorescence or conductivity could be modulated by light or an electrical potential (due to the phenyl-thiophene unit). The bromine atom offers a further site for modification, such as post-polymerization cross-coupling reactions, to introduce additional responsive units. numberanalytics.com

Table 2: Potential Stimuli and Responses for Smart Materials Incorporating this compound

| Stimulus | Responsive Moiety | Potential Material Response | Application Area |

|---|---|---|---|

| pH Change | Aldehyde (as imine linkage) | Swelling/deswelling of hydrogel, drug release | Biomedical devices, sensors |

| Light (UV/Vis) | Phenyl-thiophene Core | Change in fluorescence, photo-switching | Optical sensors, data storage |

| Electrical Potential | Phenyl-thiophene Core | Change in color (electrochromism), conductivity modulation | Smart windows, organic electronics acs.org |

| Chemical Analyte | Aldehyde Group | Colorimetric or fluorescent signal upon binding | Chemical sensing |

Advanced Flow Chemistry Approaches for Scalable Synthesis

While traditional batch synthesis is suitable for laboratory-scale production, translating complex syntheses to an industrial scale presents challenges in safety, consistency, and efficiency. Advanced flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a powerful solution. lianhe-aigen.comyoutube.com This technology is particularly advantageous for multi-step syntheses and for handling hazardous reagents or intermediates safely. youtube.comnih.gov

The synthesis of this compound is a multi-step process that could be significantly optimized using a continuous flow system. A hypothetical, telescoped flow synthesis could involve sequential reactor modules, each dedicated to a specific transformation:

Bromination Module: A starting thiophene derivative is mixed with a brominating agent in a microreactor, allowing for precise temperature control and minimizing the handling of elemental bromine.

Coupling Module: The output from the first module is directly fed into a second reactor containing a packed-bed catalyst (e.g., palladium on a solid support) where it is mixed with phenylboronic acid for a Suzuki-Miyaura coupling reaction. researchgate.net

Formylation Module: The resulting 2-bromo-5-phenylthiophene (B1272747) is then introduced into a third module for a formylation reaction (e.g., Vilsmeier-Haack or lithiation followed by quenching with DMF), again with superior control over reaction conditions.

This approach would reduce manual handling, improve yield and purity, and allow for on-demand, scalable production. lianhe-aigen.com Research in this area will focus on optimizing reaction conditions within the flow regime and developing robust, long-lasting catalytic cartridges.

Table 3: Hypothetical Flow Chemistry Parameters for Synthesis

| Synthetic Step | Reactor Type | Potential Catalyst | Key Advantage in Flow |

|---|---|---|---|

| Regioselective Bromination | Micro-channel Reactor | None (reagent control) | Enhanced safety and heat management |

| Suzuki-Miyaura Coupling | Packed-Bed Reactor | Immobilized Palladium (Pd) | Catalyst reusability, reduced metal contamination researchgate.net |

| Formylation (e.g., via Lithiation) | T-Mixer with Quench Line | n-Butyllithium | Safe generation and immediate use of unstable organolithium intermediates nih.gov |

Exploration of Non-Covalent Interactions and Supramolecular Applications

Supramolecular chemistry involves the assembly of molecules into ordered structures through non-covalent interactions. researchgate.net The molecular architecture of this compound is rich with features that can participate in these interactions, making it a highly promising building block for self-assembling systems.

Hydrogen Bonding: The oxygen atom of the aldehyde group is a potent hydrogen bond acceptor.

π-π Stacking: The electron-rich phenyl and thiophene rings can stack with other aromatic systems.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases. This is an increasingly recognized and powerful tool in crystal engineering.

Future research will explore how these varied interactions can be programmed to guide the self-assembly of this compound into complex, functional superstructures. This could lead to the development of novel organic semiconductors, where π-stacking and halogen bonding dictate charge transport pathways, or to the creation of porous crystalline materials (co-crystals or metal-organic frameworks) for gas storage or separation. The ability to form specific, directional interactions makes this molecule a candidate for designing molecular sensors where binding of an analyte disrupts the supramolecular assembly, leading to a detectable signal. scielo.org.mx

Table 4: Non-Covalent Interactions and Potential Supramolecular Outcomes

| Interaction Type | Participating Group(s) | Potential Supramolecular Structure | Emerging Application |

|---|---|---|---|

| Hydrogen Bonding | Aldehyde Oxygen | 1D chains, 2D sheets (in co-crystals) | Crystal engineering, host-guest systems |

| π-π Stacking | Phenyl and Thiophene Rings | Stacked columnar arrays | Organic field-effect transistors (OFETs), charge transport materials nih.gov |

| Halogen Bonding | Bromine Atom | Directional linkages in crystals | Anion recognition, liquid crystal design |

| Multiple Interactions | All functional groups | Complex 3D networks, gels | Stimuli-responsive gels, porous materials |

Q & A

Basic: What are the standard synthetic routes for preparing 2-Bromo-5-phenylthiophene-3-carbaldehyde, and how are they validated?

Methodological Answer:

Common routes include:

- Suzuki-Miyaura Cross-Coupling : Brominated thiophene precursors (e.g., 5-bromo-2-thiophenecarboxaldehyde) are coupled with phenylboronic acids using Pd catalysts .

- Electrophilic Substitution : Bromination of phenylthiophene derivatives using NBS (N-bromosuccinimide) under controlled conditions .

Validation : Reaction progress is monitored via TLC and HPLC. Final product purity is confirmed by melting point analysis, NMR (to confirm aldehyde proton at δ 9.8–10.2 ppm), and mass spectrometry (expected molecular ion peak at m/z 279.1 for C₁₁H₇BrOS) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies the aldehyde proton (δ ~10 ppm) and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~190 ppm) .

- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond angles and Br positioning. Data collection requires high-resolution (<1.0 Å) single crystals .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 279.1) .

Advanced: How can reaction conditions be optimized to minimize side products like debromination or aldehyde oxidation?

Methodological Answer:

- Temperature Control : Lower reaction temperatures (0–25°C) reduce bromine dissociation.

- Inert Atmosphere : Use of N₂/Ar prevents aldehyde oxidation to carboxylic acid .

- Catalyst Selection : Palladium catalysts with bulky ligands (e.g., XPhos) improve coupling efficiency and reduce homocoupling byproducts .

Table 1: Optimization Variables

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Reduces debromination |

| Catalyst Loading | 2–5 mol% Pd | Balances cost/activity |

| Solvent | DMF/Toluene mix | Enhances solubility |

Advanced: How can computational modeling predict the reactivity of the bromine and aldehyde groups?

Methodological Answer:

- DFT Calculations : Predict electrophilic aromatic substitution sites by analyzing Fukui indices. The aldehyde group directs bromination to the 5-position .

- Docking Studies : Assess interactions with biological targets (e.g., enzymes) by modeling the aldehyde’s hydrogen-bonding capacity .

Example : DFT at B3LYP/6-311G(d,p) level shows Br’s electron-withdrawing effect stabilizes the thiophene ring .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer:

- Iterative Analysis : Compare experimental data with simulated spectra (via software like ACD/Labs).